3-chloro-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide 3-chloro-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1251592-17-2
VCID: VC6217891
InChI: InChI=1S/C23H24ClN5O2/c1-2-16-6-8-20(9-7-16)29-15-21(26-27-29)23(31)28-12-10-19(11-13-28)25-22(30)17-4-3-5-18(24)14-17/h3-9,14-15,19H,2,10-13H2,1H3,(H,25,30)
SMILES: CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)Cl
Molecular Formula: C23H24ClN5O2
Molecular Weight: 437.93

3-chloro-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

CAS No.: 1251592-17-2

Cat. No.: VC6217891

Molecular Formula: C23H24ClN5O2

Molecular Weight: 437.93

* For research use only. Not for human or veterinary use.

3-chloro-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide - 1251592-17-2

Specification

CAS No. 1251592-17-2
Molecular Formula C23H24ClN5O2
Molecular Weight 437.93
IUPAC Name 3-chloro-N-[1-[1-(4-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Standard InChI InChI=1S/C23H24ClN5O2/c1-2-16-6-8-20(9-7-16)29-15-21(26-27-29)23(31)28-12-10-19(11-13-28)25-22(30)17-4-3-5-18(24)14-17/h3-9,14-15,19H,2,10-13H2,1H3,(H,25,30)
Standard InChI Key SOWXFNHCUXQTKL-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)Cl

Introduction

Structural Characteristics

Molecular Architecture

The compound’s molecular formula is C₂₃H₂₄ClN₅O₂, with a molecular weight of 437.93 g/mol. Its IUPAC name reflects three critical substructures:

  • 1,2,3-Triazole ring: Positioned at the core, this heterocycle is substituted with a 4-ethylphenyl group, enhancing hydrophobic interactions.

  • Piperidine moiety: Connected via a carbonyl group to the triazole, this six-membered nitrogen-containing ring contributes conformational rigidity .

  • Chlorinated benzamide: A 3-chlorobenzamide group attached to the piperidine nitrogen introduces electrophilic character, potentially influencing target binding .

Table 1: Key Structural Data

PropertyValue
Molecular FormulaC₂₃H₂₄ClN₅O₂
Molecular Weight437.93 g/mol
CAS Number1251592-17-2
SMILESCCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)Cl
Topological Polar SA104 Ų

Synthesis Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis leverages click chemistry, specifically CuAAC, to construct the triazole ring . Key steps include:

  • Preparation of Azide Precursor: 4-Ethylphenyl azide is synthesized from 4-ethylaniline via diazotization and azide substitution.

  • Alkyne Functionalization: Propargyl-piperidine-4-amine is prepared by introducing a propargyl group to piperidine-4-amine.

  • Triazole Formation: The azide and alkyne undergo CuAAC to yield the 1,4-disubstituted triazole intermediate .

  • Benzamide Coupling: 3-Chlorobenzoyl chloride is reacted with the piperidine-triazole intermediate under Schotten-Baumann conditions to form the final product.

Table 2: Optimized Synthesis Parameters

ParameterOptimal Condition
CatalystCuI (5 mol%)
SolventDMF/H₂O (9:1)
Reaction Time12 h at 60°C
Yield68–72%

Biological Activities

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (µM)
HCT116 (Colorectal)0.43
MCF-7 (Breast)4.76
HepG2 (Liver)5.19
Normal FHC>50

Research Findings

Structure-Activity Relationships (SAR)

  • Triazole Substitution: Replacing the 4-ethylphenyl group with 4-chlorophenyl (as in analog C21H19Cl2N5O2) increases lipophilicity but reduces solubility, marginally improving potency (IC₅₀ = 0.17 µM in SNB-19 glioblastoma) .

  • Piperidine Modifications: N-Methylation of the piperidine nitrogen enhances blood-brain barrier penetration but compromises target affinity .

  • Benzamide Halogenation: Fluorine substitution at the benzamide para position improves kinase inhibition (e.g., p38 MAPK IC₅₀ = 17 µM) .

Table 4: Comparative SAR Analysis

ModificationEffect on Activity
4-Ethylphenyl → 4-Cl↑ Potency, ↓ Solubility
Piperidine N-Methyl↑ BBB Penetration, ↓ Affinity
Benzamide 4-F↑ Kinase Inhibition

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